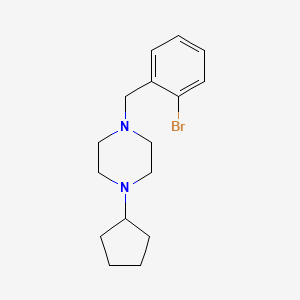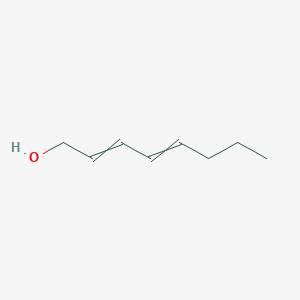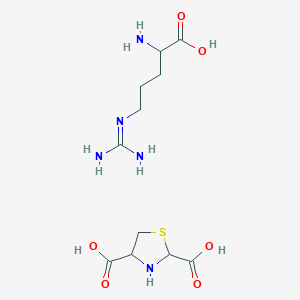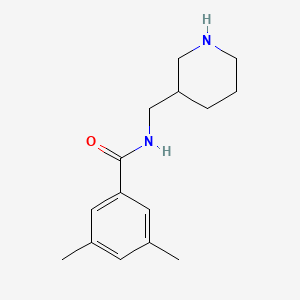![molecular formula C27H26N4O6 B12496922 Methyl 3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496922.png)
Methyl 3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate ester group, a nitrophenyl group, and a piperazine ring, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the nitration of a methylbenzoate derivative, followed by the introduction of a piperazine ring through nucleophilic substitution reactions. The final step often involves esterification to form the benzoate ester group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Methyl 3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-4-nitrobenzoic acid: Shares the nitrophenyl group but lacks the piperazine ring.
N-methoxy-N,3-dimethyl-4-nitrobenzamide: Similar nitrophenyl structure with different functional groups.
TERT-BUTYL 3-METHYL-4-NITROBENZOATE: Contains a similar benzoate ester group.
Uniqueness
Methyl 3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the nitrophenyl and piperazine groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C27H26N4O6 |
|---|---|
Poids moléculaire |
502.5 g/mol |
Nom IUPAC |
methyl 4-(4-benzoylpiperazin-1-yl)-3-[(3-methyl-4-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C27H26N4O6/c1-18-16-20(8-10-23(18)31(35)36)25(32)28-22-17-21(27(34)37-2)9-11-24(22)29-12-14-30(15-13-29)26(33)19-6-4-3-5-7-19/h3-11,16-17H,12-15H2,1-2H3,(H,28,32) |
Clé InChI |
XPNXAENPVUUGOB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C4=CC=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxy-2-nitrophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12496854.png)


![N-{[3,5-bis(trifluoromethyl)phenyl][2-(di-tert-butylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12496863.png)


![N-(4-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12496876.png)


![N-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-4-methylbenzamide](/img/structure/B12496898.png)


![Methyl 5-{[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12496921.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(furan-2-yl)butanoic acid](/img/structure/B12496928.png)
